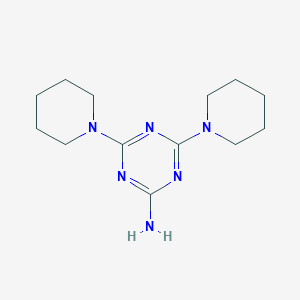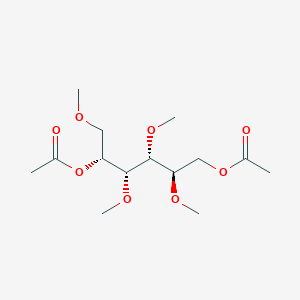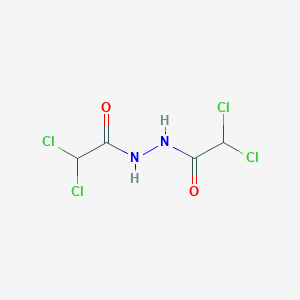
s-Triazine, 2-amino-4,6-dipiperidino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Triazine, 2-amino-4,6-dipiperidino- is a heterocyclic compound that has been widely used in scientific research due to its unique properties. This compound has a triazine ring structure with two piperidine rings attached to it. It has been shown to exhibit various biological activities that make it a promising candidate for drug development and other scientific applications.
Mécanisme D'action
The mechanism of action of s-Triazine, 2-amino-4,6-dipiperidino- is not fully understood. However, it has been suggested that the compound interacts with DNA and RNA by forming hydrogen bonds with the nitrogen atoms in the rings. This interaction results in the inhibition of DNA and RNA synthesis, which ultimately leads to the inhibition of cell growth and proliferation.
Effets Biochimiques Et Physiologiques
S-Triazine, 2-amino-4,6-dipiperidino- has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the activity of reverse transcriptase, which is an enzyme required for the replication of retroviruses. Moreover, it has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
S-Triazine, 2-amino-4,6-dipiperidino- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits high selectivity towards its target molecules, which makes it useful for drug development. However, it also has some limitations. It is a relatively large molecule, which may limit its ability to penetrate cell membranes. Moreover, its mechanism of action is not fully understood, which may hinder its further development as a drug candidate.
Orientations Futures
There are several future directions for the research and development of s-Triazine, 2-amino-4,6-dipiperidino-. One direction is to further investigate its mechanism of action and its interactions with DNA and RNA. This may provide insights into its potential as a drug candidate. Another direction is to explore its potential as a fluorescent probe for the detection of other molecules. Moreover, it may be useful to investigate its potential as a ligand for the synthesis of metal complexes with novel catalytic properties.
Conclusion
In conclusion, s-Triazine, 2-amino-4,6-dipiperidino- is a promising compound for scientific research. It exhibits various biological activities that make it useful for drug development and other scientific applications. Its synthesis method is well-established, and it has been shown to have several advantages for lab experiments. However, its mechanism of action is not fully understood, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of s-Triazine, 2-amino-4,6-dipiperidino- can be achieved through various methods. One of the most commonly used methods is the reaction of cyanuric chloride with piperidine in the presence of a base. This method yields a high purity product with good yield. Another method involves the reaction of cyanuric chloride with piperidine in the presence of a catalyst. This method has been shown to produce a higher yield of the product compared to the first method.
Applications De Recherche Scientifique
S-Triazine, 2-amino-4,6-dipiperidino- has been used in various scientific research applications. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been used as a fluorescent probe for the detection of metal ions. Moreover, it has been used as a ligand for the synthesis of metal complexes that exhibit catalytic activity.
Propriétés
Numéro CAS |
16268-88-5 |
|---|---|
Nom du produit |
s-Triazine, 2-amino-4,6-dipiperidino- |
Formule moléculaire |
C13H22N6 |
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C13H22N6/c14-11-15-12(18-7-3-1-4-8-18)17-13(16-11)19-9-5-2-6-10-19/h1-10H2,(H2,14,15,16,17) |
Clé InChI |
ASSKKCTXCCCXLQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)N3CCCCC3 |
SMILES canonique |
C1CCN(CC1)C2=NC(=NC(=N2)N)N3CCCCC3 |
Autres numéros CAS |
16268-88-5 |
Synonymes |
4,6-Dipiperidino-1,3,5-triazin-2-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)






![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)
